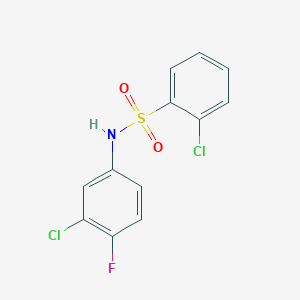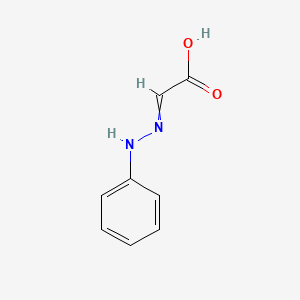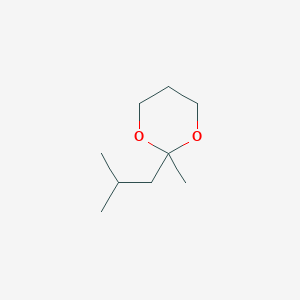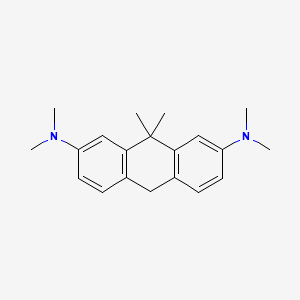
N~2~,N~2~,N~7~,N~7~,9,9-Hexamethyl-9,10-dihydroanthracene-2,7-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~,N~2~,N~7~,N~7~,9,9-Hexamethyl-9,10-dihydroanthracene-2,7-diamine is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of multiple methyl groups and a dihydroanthracene core, making it an interesting subject for research in organic chemistry and material science.
Métodos De Preparación
The synthesis of N2,N~2~,N~7~,N~7~,9,9-Hexamethyl-9,10-dihydroanthracene-2,7-diamine typically involves multi-step organic reactions. One common synthetic route includes the alkylation of anthracene derivatives followed by amination reactions. The reaction conditions often require the use of strong bases and specific solvents to achieve high yields. Industrial production methods may involve optimized reaction conditions to scale up the synthesis while maintaining purity and efficiency.
Análisis De Reacciones Químicas
N~2~,N~2~,N~7~,N~7~,9,9-Hexamethyl-9,10-dihydroanthracene-2,7-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N~2~,N~2~,N~7~,N~7~,9,9-Hexamethyl-9,10-dihydroanthracene-2,7-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, including polymers and electronic components.
Mecanismo De Acción
The mechanism of action of N2,N~2~,N~7~,N~7~,9,9-Hexamethyl-9,10-dihydroanthracene-2,7-diamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways involved depend on the specific application and the biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
N~2~,N~2~,N~7~,N~7~,9,9-Hexamethyl-9,10-dihydroanthracene-2,7-diamine can be compared with similar compounds such as:
N~2~,N~2~,N~7~,N~7~-Tetramethyl-9,10-dihydroanthracene-2,7-diamine: This compound has fewer methyl groups, which may affect its reactivity and applications.
9,9-Dimethyl-9,10-dihydroanthracene-2,7-diamine: The absence of additional methyl groups can lead to different chemical and physical properties.
Propiedades
Número CAS |
10551-18-5 |
|---|---|
Fórmula molecular |
C20H26N2 |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
2-N,2-N,7-N,7-N,9,9-hexamethyl-10H-anthracene-2,7-diamine |
InChI |
InChI=1S/C20H26N2/c1-20(2)18-12-16(21(3)4)9-7-14(18)11-15-8-10-17(22(5)6)13-19(15)20/h7-10,12-13H,11H2,1-6H3 |
Clave InChI |
RUVLQRPTUFCWDY-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=C(CC3=C1C=C(C=C3)N(C)C)C=CC(=C2)N(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



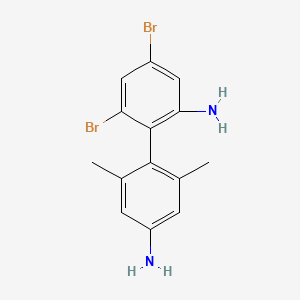
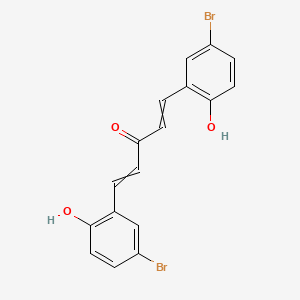
![2-[[2-Hydroxy-3-[(2-hydroxy-3,5-dimethyl-phenyl)methyl]phenyl]methyl]-4,6-dimethyl-phenol](/img/structure/B14737021.png)
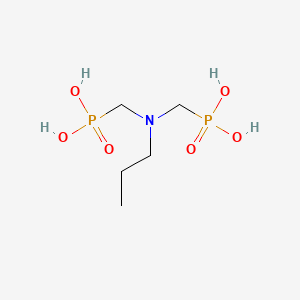
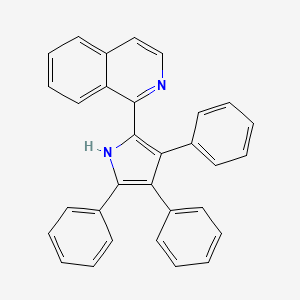



![1,2,2,3,3,5,5,6,6,7,7-Undecafluorobicyclo[2.2.1]heptane](/img/structure/B14737067.png)

